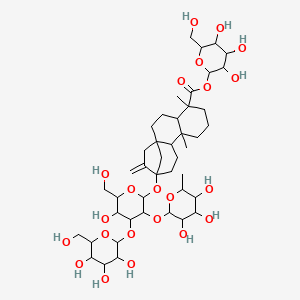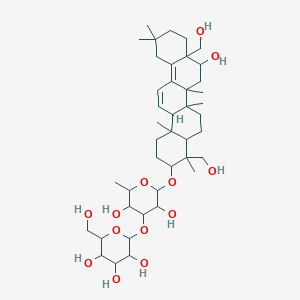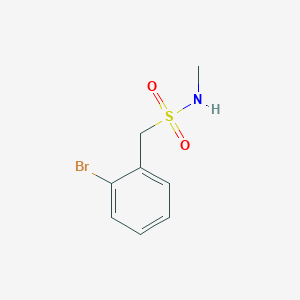![molecular formula C5H11NO B8056785 Methyl[(oxetan-2-yl)methyl]amine](/img/structure/B8056785.png)
Methyl[(oxetan-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[(oxetan-2-yl)methyl]amine is an organic compound featuring an oxetane ring, which is a four-membered cyclic ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(oxetan-2-yl)methyl]amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method starts with the preparation of oxetan-2-methylamine from [2-(1-ethoxyethoxy)methyl] epoxypropane. This intermediate undergoes a series of reactions involving potassium tert-butoxide, trimethyl sulfoxide iodide, sulfonyl compounds, and phthalamide compounds to yield the final product .
Industrial Production Methods
For industrial-scale production, the method described above can be optimized to achieve high yields and safety. The process avoids the use of hazardous reagents like sodium azide and does not require palladium-carbon catalytic hydrogenation, making it suitable for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl[(oxetan-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the oxetane ring or the amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane oxides, while substitution reactions can produce a variety of functionalized oxetane derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl[(oxetan-2-yl)methyl]amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives are explored for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: The compound is used in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism by which Methyl[(oxetan-2-yl)methyl]amine exerts its effects depends on its specific application. In medicinal chemistry, the oxetane ring can influence the physicochemical properties of drug molecules, enhancing their stability and bioavailability. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: Another four-membered ring compound containing nitrogen.
Pyrrolidine: A five-membered ring compound with nitrogen.
Piperidine: A six-membered ring compound with nitrogen.
Uniqueness
Methyl[(oxetan-2-yl)methyl]amine is unique due to its oxetane ring, which imparts distinct properties such as increased ring strain and reactivity compared to larger ring systems. This makes it a valuable scaffold in medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
N-methyl-1-(oxetan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6-4-5-2-3-7-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGZNHJEXBGQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B8056716.png)



![5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B8056735.png)


![6-chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8056764.png)




